molecular formula C6H12ClNO3 B13161592 rel-(2R,3R)-3-Hydroxypiperidine-2-carboxylicacidhydrochloride

rel-(2R,3R)-3-Hydroxypiperidine-2-carboxylicacidhydrochloride

Cat. No.: B13161592
M. Wt: 181.62 g/mol
InChI Key: ABMGIZHBKVDDRD-TYSVMGFPSA-N
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Description

rel-(2R,3R)-3-Hydroxypiperidine-2-carboxylicacidhydrochloride: is a chiral compound with significant importance in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,3R)-3-Hydroxypiperidine-2-carboxylicacidhydrochloride typically involves the diastereoselective synthesis of the piperidine ring. One common method includes the use of solid nano-catalysts, such as SiO2 nanoparticles, which facilitate the condensation of aromatic aldehydes and other reactants . The reaction is environmentally favorable as it does not require organic solvents and has high yields with low catalyst loading .

Industrial Production Methods: Industrial production methods for this compound often involve chemoenzymatic processes. These methods are efficient and can produce high yields of the desired enantiomer . The use of biocatalysts in these processes ensures that the reactions are both cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: rel-(2R,3R)-3-Hydroxypiperidine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

rel-(2R,3R)-3-Hydroxypiperidine-2-carboxylicacidhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rel-(2R,3R)-3-Hydroxypiperidine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit biofilm formation and virulence in Staphylococcus aureus by interfering with surface proteins and metabolic pathways . The compound’s effects are mediated through multiple pathways, including the regulation of gene expression and protein synthesis.

Comparison with Similar Compounds

Uniqueness: rel-(2R,3R)-3-Hydroxypiperidine-2-carboxylicacidhydrochloride is unique due to its specific stereochemistry and the range of reactions it can undergo. Its ability to act as a chiral building block in the synthesis of complex molecules sets it apart from other similar compounds.

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c8-4-2-1-3-7-5(4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m1./s1

InChI Key

ABMGIZHBKVDDRD-TYSVMGFPSA-N

Isomeric SMILES

C1C[C@H]([C@@H](NC1)C(=O)O)O.Cl

Canonical SMILES

C1CC(C(NC1)C(=O)O)O.Cl

Origin of Product

United States

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